molecular formula C13H18ClNO3 B4158175 (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride

(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride

Cat. No.: B4158175
M. Wt: 271.74 g/mol
InChI Key: SUGWZISUAQILQB-UHFFFAOYSA-N
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Description

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by its molecular formula C12H16ClNO2 and is often used in research due to its interesting chemical behavior and potential biological activities.

Preparation Methods

The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in tropane alkaloids. One common synthetic route involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 2-furoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-14-9-4-5-10(14)8-11(7-9)17-13(15)12-3-2-6-16-12;/h2-3,6,9-11H,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGWZISUAQILQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
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(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
Reactant of Route 5
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride
Reactant of Route 6
Reactant of Route 6
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) furan-2-carboxylate;hydrochloride

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